Muscle-Type Nicotinic Receptor Binding Affinity: Toxiferine I vs. Alcuronium
In a direct comparative radioligand binding assay using (±)-[³H]epibatidine on Torpedo californica electric organ membranes, Toxiferine I demonstrates a Ki of 14 nM for the muscle-type nAChR. This is a 16.7-fold higher affinity than that of its semi-synthetic derivative and direct clinical comparator, alcuronium, which exhibits a Ki of 234 nM under identical assay conditions [1]. This substantial difference in orthosteric binding affinity establishes Toxiferine I as the higher-potency reference compound and a superior ligand for probing the nAChR orthosteric site.
| Evidence Dimension | Binding Affinity (Ki) at Muscle-Type Nicotinic Acetylcholine Receptor |
|---|---|
| Target Compound Data | Ki = 14 nM |
| Comparator Or Baseline | Alcuronium, Ki = 234 nM |
| Quantified Difference | Toxiferine I has 16.7-fold higher affinity (lower Ki value). |
| Conditions | Radioligand binding assay using (±)-[³H]epibatidine on nAChR-rich membranes from Torpedo californica electric organ. |
Why This Matters
A 16.7-fold difference in receptor affinity is a major determinant of both potency and dose-response sensitivity, making Toxiferine I the essential tool for studies requiring maximal receptor engagement or for use as a high-affinity competitor in binding studies.
- [1] Zlotos, D. P., Gündisch, D., Ferraro, S., Tilotta, M. C., Stiefl, N., & Baumann, K. (2004). Bisquaternary caracurine V and iso-caracurine V salts as ligands for the muscle type of nicotinic acetylcholine receptors: SAR and QSAR studies. Bioorganic & Medicinal Chemistry, 12(23), 6277–6285. View Source
